Elucidation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide
Elucidation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Its structure combines several key pharmacophores: a fluorinated benzene ring, a sulfonamide group, and a trifluoromethylsulfonyl substituent. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, spectroscopic data, and synthetic methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.
Chemical Structure and Properties
The chemical structure and fundamental properties of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | [1] |
| Chemical Formula | C₇H₅F₄NO₄S₂ | [1] |
| Molecular Weight | 307.24 g/mol | [1] |
| CAS Number | 1429933-23-7 | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | [1] |
| InChI Key | JOESWBMGEGYULU-UHFFFAOYSA-N | [1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 - 8.04 | m | 1H | Aromatic H |
| 7.82 - 7.88 | m | 1H | Aromatic H |
| 7.43 - 7.48 | m | 1H | Aromatic H |
| 7.33 - 7.38 | m | 1H | Aromatic H |
Note: The provided ¹H NMR data is based on a reported spectrum in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Spectroscopy
In the absence of experimental data, a predicted ¹³C NMR spectrum provides valuable insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | Quaternary Aromatic C |
| ~132 | Aromatic CH |
| ~130 | Quaternary Aromatic C |
| ~128 | Aromatic CH |
| ~120 (q, ¹JCF ≈ 275 Hz) | CF₃ |
| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
Note: These are predicted values and coupling constants (J) are approximate. Experimental verification is recommended.
Predicted FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1350 - 1300 | S=O asymmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |
| 1180 - 1140 | S=O symmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |
| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) & Aryl-F |
| 1100 - 1000 | C-S stretch | Aryl-Sulfur |
Predicted Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 307 | [M]⁺ (Molecular Ion) |
| 243 | [M - SO₂]⁺ |
| 228 | [M - NHSO₂]⁺ |
| 145 | [C₆H₄FSO₂]⁺ |
| 69 | [CF₃]⁺ |
Note: This represents a predicted fragmentation pattern. The actual fragmentation may vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate characterization.
Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
A common synthetic route involves the following steps:
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Oxidation: 2-Fluoro-1-((trifluoromethyl)thio)benzene is oxidized to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
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Chlorosulfonylation: The resulting sulfone is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring, yielding 4-fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride.
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Amination: The sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
A detailed experimental protocol can be found in the supplementary information of relevant publications.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is applied to simplify the spectrum.
FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
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Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.
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Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
Visualizations
Molecular Structure
Caption: 2D structure of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Conclusion
The structural elucidation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While experimental ¹H NMR data provides a foundational piece of the structural puzzle, a complete characterization relies on the combined interpretation of ¹³C NMR, FT-IR, and mass spectrometry data, which can be confidently predicted in the absence of direct experimental evidence. The detailed protocols and data presented in this guide offer a robust framework for researchers working with this and structurally related molecules, facilitating further exploration of their chemical and biological properties.
